molecular formula C7H13BrO B2567282 3-(2-bromoethyl)oxane CAS No. 1050496-64-4

3-(2-bromoethyl)oxane

Cat. No.: B2567282
CAS No.: 1050496-64-4
M. Wt: 193.084
InChI Key: BUZZBFQYYPWQMQ-UHFFFAOYSA-N
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Description

3-(2-bromoethyl)oxane is an organic compound with the molecular formula C7H13BrO It consists of a six-membered oxane ring with a 2-bromoethyl substituent

Scientific Research Applications

3-(2-bromoethyl)oxane has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

3-(2-Bromoethyl)oxane plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances within the body. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as nucleic acids and proteins. These interactions can result in modifications to the structure and function of these biomolecules, potentially leading to changes in cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Additionally, this compound can modulate the expression of genes involved in oxidative stress response, thereby affecting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. For example, this compound can bind to the active site of cytochrome P450 enzymes, leading to enzyme inhibition or activation. This binding interaction can result in changes to the enzyme’s catalytic activity, thereby influencing the metabolic pathways in which the enzyme is involved. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions; however, it can undergo degradation over time, particularly when exposed to light and heat. Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, including alterations in cell proliferation and apoptosis rates. These effects are likely due to the compound’s interactions with cellular biomolecules and the resulting changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild biochemical changes without causing significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the formation of reactive intermediates and the subsequent damage to cellular structures. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and physiological changes occur .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The metabolic pathways of this compound also involve conjugation reactions, where the metabolites are conjugated with glucuronic acid or sulfate to enhance their solubility and facilitate excretion. The interactions of this compound with these metabolic pathways can affect metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and organic cation transporters. Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues is also influenced by its interactions with plasma proteins, which can affect its bioavailability and pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules. The targeting of this compound to these compartments is likely mediated by specific targeting signals and post-translational modifications. The subcellular localization of this compound can influence its activity and the resulting biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromoethyl)oxane typically involves the bromination of an oxane derivative. One common method is the reaction of oxane with bromoethane in the presence of a strong base, such as sodium hydride, under reflux conditions. This reaction proceeds via nucleophilic substitution, where the oxane ring opens and subsequently closes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, electrochemical methods have been explored for the preparation of bromoethyl derivatives, offering a more sustainable and efficient approach .

Chemical Reactions Analysis

Types of Reactions

3-(2-bromoethyl)oxane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The oxane ring can be oxidized to form lactones or reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Elimination: Strong bases like sodium ethoxide in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in ether.

Major Products Formed

    Substitution: Formation of 3-(2-hydroxyethyl)oxane or 3-(2-aminoethyl)oxane.

    Elimination: Formation of 3-ethenyloxane.

    Oxidation: Formation of 3-(2-bromoethyl)tetrahydropyran-2-one.

    Reduction: Formation of 3-(2-hydroxyethyl)oxane.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A six-membered ring ether without the bromoethyl substituent.

    3-(2-chloroethyl)oxane: Similar structure with a chlorine atom instead of bromine.

    3-(2-iodoethyl)oxane: Similar structure with an iodine atom instead of bromine.

Uniqueness

3-(2-bromoethyl)oxane is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-(2-bromoethyl)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c8-4-3-7-2-1-5-9-6-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZZBFQYYPWQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of triphenylphosphine (725 mg, 2.77 mmol) in DCM (4 ml) was added dropwise with water-bath cooling to a solution of 2-(tetrahydro-2H-pyran-3-yl)ethanol (300 mg, 2.304 mmol) and carbon tetrabromide (917 mg, 2.77 mmol) in DCM (6 ml).
Quantity
725 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
917 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

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